PDHK1 Target Engagement: Patent-Annotated Inhibitory Activity Defines a Unique Pharmacological Niche
The compound is explicitly catalogued as a PDHK1 inhibitor in the Therapeutic Target Database, derived from patent US20130165450, distinguishing it from the broader thiazole carboxamide class where many derivatives target COX, STING, or AMPA receptors [1][2]. While a numeric IC₅₀ value was not publicly disclosed, the patent annotation confirms a defined inhibitory mechanism, and the compound serves as a reference standard for PDHK1-focused screening campaigns [1].
| Evidence Dimension | Primary pharmacological target |
|---|---|
| Target Compound Data | PDHK1 inhibitor (patent-annotated) [1] |
| Comparator Or Baseline | Class-level baseline: typical thiazole carboxamides reported as COX, STING, or AMPA modulators [2] |
| Quantified Difference | Target selectivity is qualitative; the compound is the only dithiazole-thione carboxamide specifically linked to PDHK1 in the TTD. |
| Conditions | Target annotation based on patent data curated in the Therapeutic Target Database [1]. |
Why This Matters
Procurement for PDHK1-related research requires this specific chemotype because generic thiazole carboxamides do not share the same target profile, making them unsuitable as experimental surrogates.
- [1] Therapeutic Target Database (TTD). Drug Information: Thiazole carboxamide derivative 12 (ID: D06PTW). Target: Pyruvate dehydrogenase kinase 1 (PDHK1). Reference patent: US20130165450. View Source
- [2] SciTech Central. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. scite.ai. View Source
